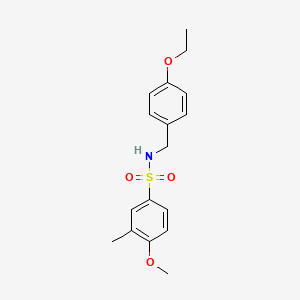![molecular formula C25H26N2S2 B4755925 1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B4755925.png)
1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine
説明
1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This molecule is widely used in scientific research to study the role of adenosine receptors in various biological processes.
作用機序
1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine is a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, thus inhibiting the downstream signaling pathways. This results in a decrease in the physiological effects of adenosine, including vasodilation, inhibition of neurotransmitter release, and inhibition of immune cell function.
Biochemical and Physiological Effects
1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, inhibition of adenosine-induced vasodilation, and inhibition of adenosine-induced inhibition of neurotransmitter release. These effects suggest that adenosine A1 receptor signaling plays an important role in these processes.
実験室実験の利点と制限
1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine is a highly selective antagonist of the adenosine A1 receptor, which makes it an ideal tool for studying the role of this receptor in various biological processes. However, the use of 1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine has some limitations. For example, the concentration of 1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine required to achieve complete inhibition of adenosine A1 receptor signaling may vary depending on the tissue or cell type being studied. Additionally, the use of 1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine may not be appropriate for studying the role of adenosine A2 receptors or other adenosine receptor subtypes.
将来の方向性
There are several future directions for the use of 1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine in scientific research. One direction is to study the role of adenosine A1 receptor signaling in the regulation of immune function. Another direction is to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of cardiovascular disease, cancer, and neurological disorders. Additionally, the development of new adenosine A1 receptor antagonists with improved pharmacological properties may lead to new insights into the role of adenosine receptors in various biological processes.
Conclusion
In conclusion, 1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine is a potent and selective antagonist of the adenosine A1 receptor that is widely used in scientific research to study the role of adenosine receptors in various biological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine have been discussed in this paper. The use of 1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine has provided valuable insights into the role of adenosine A1 receptor signaling in various biological processes and may lead to the development of new therapies for a variety of diseases.
科学的研究の応用
1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine is widely used in scientific research to study the role of adenosine receptors in various biological processes. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. These receptors are involved in the regulation of many physiological processes, including cardiovascular function, immune function, and neurotransmission.
特性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2S2/c1-29-23-14-12-22(13-15-23)25(28)27-18-16-26(17-19-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXFCWPUDBMEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Diphenylmethyl)piperazin-1-yl][4-(methylsulfanyl)phenyl]methanethione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4-dimethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4755851.png)

![N,N-diallyl-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4755873.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4755877.png)
![6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B4755882.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B4755884.png)
![N-(2-bromophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4755888.png)
![butyl 3-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate](/img/structure/B4755902.png)
![5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4755918.png)
![10-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B4755934.png)


![2-nonyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4755948.png)